Fmoc-d-dab(dnp)-oh

Description

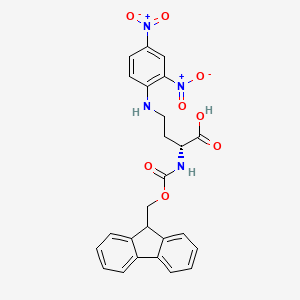

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc D Dab Dnp Oh

Synthesis of Fmoc-d-Dab(Dnp)-OH

The generation of this compound involves multi-step chemical processes that begin with the stereospecific creation of the D-amino acid backbone, followed by the strategic installation of two distinct protecting groups: the temporary Fmoc group on the alpha-amine (Nα) and the permanent Dnp group on the side-chain amine (Nγ).

Conventional Solution-Phase Synthesis Approaches

Solution-phase synthesis remains a fundamental and versatile method for the preparation of protected amino acid derivatives like this compound. The general principle involves the reaction of the free amino acid with an Fmoc-donating reagent in a suitable solvent system.

A common laboratory-scale procedure for the Nα-Fmoc protection of an amino acid starts with dissolving the amino acid in an aqueous solution, often containing a weak base like sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. The solution is typically cooled before the slow addition of an activated Fmoc reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction mixture is maintained at a low temperature initially and then allowed to warm to room temperature to ensure the completion of the reaction.

Following the Nα-protection, the subsequent step would involve the selective protection of the side-chain (Nγ) amine with the 2,4-dinitrophenyl (Dnp) group. This is typically achieved by reacting the Nα-Fmoc-D-diaminobutyric acid with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) under basic conditions. The workup process involves a series of extractions and acid-base washes to isolate and purify the final product. Innovations in solution-phase peptide synthesis (SolPPS) aim to use "greener" solvents and streamline purification by avoiding chromatography through strategic precipitation and extraction steps. google.com

Solid-Phase Synthesis Techniques for Amino Acid Derivatives

While less common for the production of single amino acid derivatives compared to solution-phase methods, solid-phase synthesis (SPS) offers a powerful alternative for creating modified amino acids. This methodology involves attaching a precursor molecule to an insoluble polymer resin and then carrying out subsequent chemical modifications in a stepwise manner. mdpi.com

For instance, a synthetic strategy could be envisioned where a precursor to the amino acid side chain is first attached to a resin. The amino acid backbone is then constructed upon this solid support. A key advantage of SPS is the simplification of the purification process, as excess reagents and by-products are easily removed by washing and filtration, a significant challenge in traditional solution-phase chemistry. bachem.com A study on the synthesis of 2-benzothiazolyl amino acids demonstrated the feasibility of building complex side chains on a solid support by coupling an Fmoc-amino acid to a resin-bound aminobenzenethiol, highlighting the potential for such approaches. mdpi.com The choice of resin is critical, as it must be compatible with the reaction conditions and allow for the final product to be cleaved from the support in a controlled manner. mdpi.com

Stereoselective Synthesis of D-amino Acids

The "d" configuration of the alpha-carbon in this compound is a critical feature, as the incorporation of D-amino acids can confer unique structural and functional properties to peptides, such as increased stability against enzymatic degradation. The synthesis of enantiomerically pure D-amino acids is a significant challenge in organic chemistry. nih.gov

Modern biocatalytic methods have emerged as powerful and highly selective routes to D-amino acids, often overcoming the limitations of classical chemical resolution or asymmetric synthesis. nih.govrsc.org These enzymatic strategies include:

Reductive Amination of 2-Keto Acids : Engineered D-amino acid dehydrogenases can catalyze the synthesis of D-amino acids from corresponding 2-keto acid precursors and ammonia (B1221849) with very high stereoselectivity (>99% enantiomeric excess). nih.gov This method is highly desirable due to the low cost of the starting materials. nih.gov

Enzymatic Stereoinversion : A one-pot cascade reaction can be used to convert readily available L-amino acids into their D-enantiomers. rsc.org This process may involve an L-amino acid deaminase to convert the L-amino acid to an intermediate keto acid, followed by stereoselective reductive amination by a D-amino acid dehydrogenase to yield the D-amino acid. rsc.org

Synergistic Photoredox and Enzyme Catalysis : Advanced methods combine photoredox catalysis with enzymes to create novel activation modes for producing non-canonical amino acids. universityofcalifornia.eduuniversityofcalifornia.edu These systems can provide excellent control over stereochemistry, allowing for the synthesis of either L- or D-amino acids. universityofcalifornia.eduuniversityofcalifornia.edu

| Method | Precursor | Key Biocatalyst(s) | Selectivity | Reference |

| Reductive Amination | 2-Keto Acid + Ammonia | Engineered D-amino Acid Dehydrogenase | High (95 to >99% e.e.) | nih.gov |

| Stereoinversion Cascade | L-Amino Acid | L-Amino Acid Deaminase & D-Amino Acid Dehydrogenase | High (>99% e.e.) | rsc.org |

| Photoredox/Enzyme Synergy | Various | Photoredox Catalyst & Engineered Enzyme | Excellent Enantio- and Diastereocontrol | universityofcalifornia.eduuniversityofcalifornia.edu |

Integration into Peptide Synthesis Strategies

This compound is designed for incorporation into growing peptide chains using a specific, widely adopted methodology. The Fmoc group serves as a temporary protecting group for the Nα-amine, while the Dnp group provides permanent protection for the side-chain amine under the standard conditions of this method.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). mdpi.combeilstein-journals.org It is an orthogonal protection scheme where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups (like tert-Butyl, Trityl, or, in this context, the Dnp group) and the resin linker are labile to strong acid (typically trifluoroacetic acid, TFA). beilstein-journals.orgsigmaaldrich.com

The synthesis cycle for incorporating an amino acid like this compound into a peptide chain anchored to a solid support involves the following iterative steps: bachem.comuci.edu

| Step | Procedure | Reagents | Purpose | Reference |

| 1. Swelling | The resin is swelled in a suitable solvent. | DMF or DCM | To allow access of reagents to the reactive sites on the resin. | du.ac.in |

| 2. Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound peptide. | 20% Piperidine (B6355638) in DMF | To expose a free amine for the next coupling reaction. | uci.edu |

| 3. Washing | The resin is washed thoroughly. | DMF | To remove excess deprotection reagent and the cleaved Fmoc-adduct. | uci.edu |

| 4. Coupling | The carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound) is activated and reacted with the free amine on the resin. | Fmoc-amino acid, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) in DMF | To form a new peptide bond. | du.ac.innih.gov |

| 5. Washing | The resin is washed thoroughly. | DMF | To remove excess reagents and by-products from the coupling reaction. | du.ac.in |

This cycle is repeated for each amino acid in the desired sequence. Upon completion of the chain assembly, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as TFA with scavengers. sigmaaldrich.comsigmaaldrich.com

Coupling Efficiency and Optimization

The efficiency of the coupling step is paramount to the success of SPPS, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. gyrosproteintechnologies.com The incorporation of modified or sterically hindered amino acids can be particularly challenging and may require optimization. rsc.orggoogle.com

Research has shown that certain protected diaminobutyric acid derivatives can exhibit poor coupling efficiency. For example, a study on Fmoc-Dab(Mtt)-OH revealed that the building block undergoes rapid intramolecular cyclization to form a lactam under various standard coupling conditions, which prevents its incorporation into the peptide chain. nih.gov While the Dnp group is electronically different from the Mtt group, the potential for side reactions must be considered.

Factors that influence coupling efficiency and strategies for optimization include:

Coupling Reagents : The choice of activating reagent is critical. Highly reactive uronium/aminium reagents like HATU, HBTU, and HCTU, or phosphonium (B103445) reagents like PyBOP, are often employed for difficult couplings. du.ac.ingyrosproteintechnologies.com The use of additives like HOBt or Oxyma Pure can improve efficiency and suppress side reactions. nih.govnih.govbiorxiv.org

Reaction Temperature : Increasing the temperature, often through the use of microwave energy, can significantly accelerate coupling reactions. nih.govchemrxiv.org However, elevated temperatures can also increase the risk of side reactions like racemization, particularly for sensitive residues such as histidine and cysteine. nih.govnih.gov

Steric Hindrance : The bulky nature of the Fmoc and Dnp groups, combined with the growing peptide-resin complex, can create significant steric hindrance that slows down the coupling reaction. gyrosproteintechnologies.comrsc.org To overcome this, extended reaction times or "double coupling" protocols (repeating the coupling step) may be necessary. rsc.org

Pre-activation Time : The time between the activation of the amino acid's carboxylic acid and its addition to the resin can be critical. For derivatives prone to side reactions like lactamization, a pre-incubation-free protocol may be necessary to maximize the amount of active amino acid available for coupling. nih.gov

Monitoring the completeness of the coupling reaction using qualitative tests like the Kaiser (ninhydrin) test is a standard practice to ensure the reaction has gone to completion before proceeding to the next deprotection step. sigmaaldrich.com

Minimizing Racemization and Side Reactions

A primary concern during peptide synthesis is the preservation of stereochemical integrity, as racemization can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. The activation of Fmoc-protected amino acids during coupling can lead to racemization at the α-carbon, particularly for amino acids like histidine, cysteine, and serine. nih.gov While specific data on this compound is limited, general principles for minimizing racemization in Fmoc-based solid-phase peptide synthesis (SPPS) are applicable. The choice of coupling reagent is critical; for instance, the use of diisopropylcarbodiimide (DIC) in conjunction with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to suppress racemization for certain amino acids. nih.gov

Solution-Phase Peptide Synthesis (SPPS) Approaches

While solid-phase peptide synthesis (SPPS) is the dominant methodology, solution-phase peptide synthesis (SPPS) remains a viable and sometimes advantageous approach, particularly for the large-scale synthesis of shorter peptides or peptide fragments. The use of this compound in solution-phase synthesis is feasible, leveraging the established principles of Fmoc chemistry. google.com In a typical solution-phase approach, the Fmoc-protected amino acid is activated and coupled to the free amine of another amino acid or peptide fragment in a suitable organic solvent. google.com After the coupling reaction, purification is typically performed by extraction or crystallization to remove excess reagents and byproducts.

A key challenge in Fmoc-based solution synthesis is the removal of the dibenzofulvene-piperidine adduct formed during the Fmoc deprotection step. google.com Strategies to overcome this include the use of alternative bases for Fmoc removal or specialized purification techniques. The solubility of the protected peptide fragments is also a critical consideration in solution-phase synthesis, and the Dnp group on this compound can influence these properties.

Site-Specific Incorporation of this compound

The ability to introduce this compound at a specific position within a peptide sequence is crucial for its application in creating peptides with defined structures and functions. This is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols. peptide.combiosynth.com The synthesis proceeds by sequentially coupling Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. biosynth.com When the desired position for the d-Dab(Dnp) residue is reached, this compound is activated and coupled to the N-terminal amine of the resin-bound peptide.

The Dnp group on the side chain of d-Dab remains intact during the repetitive cycles of Fmoc deprotection with piperidine and subsequent coupling steps. ug.edu.pl This allows for the precise placement of the Dnp-modified residue. The d-configuration of the amino acid is also maintained throughout the synthesis, provided that racemization is minimized during the coupling step. The site-specific incorporation of this compound has been utilized in the synthesis of various peptide analogs, including those of the GnRH antagonist degarelix, where it was introduced at specific positions to probe structure-activity relationships. nih.gov

Orthogonal Deprotection Strategies of the Dnp Group

A key advantage of using this compound is the potential for orthogonal deprotection of the Dnp group. Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others. peptide.comiris-biotech.de This allows for site-specific modifications of the peptide while it is still attached to the solid support or after its cleavage. The Dnp group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like Boc and tBu. ug.edu.plpeptide.com

The Dnp group is typically removed by thiolysis, using a reagent such as thiophenol in the presence of a base like triethylamine. peptide.com This deprotection can be performed on the fully assembled, resin-bound peptide, allowing for the selective unmasking of the d-Dab side-chain amine for subsequent modification, such as cyclization or the attachment of labels.

Selective Removal of Dnp in the Presence of Fmoc

The selective removal of the Dnp group while the N-terminal Fmoc group remains intact is a critical aspect of its orthogonal nature. The standard conditions for Dnp removal, which involve thiolysis, are generally compatible with the Fmoc protecting group. peptide.com However, it has been reported that the Dnp group can be labile to the piperidine solutions used for Fmoc deprotection. cigb.edu.cu One study demonstrated that treatment with 20% piperidine in DMF can lead to significant cleavage of the Dnp group from a histidine residue. cigb.edu.cu This potential for premature deprotection must be considered when designing a synthetic strategy that relies on the orthogonality of the Dnp and Fmoc groups. If complete orthogonality is required, alternative, milder bases for Fmoc removal, or different side-chain protecting groups for the diamino acid might be necessary.

Compatibility with Other Protecting Groups

The utility of this compound is enhanced by the compatibility of the Dnp group with a wide range of other protecting groups commonly used in peptide synthesis. The Dnp group is stable to the acidic conditions used to remove tert-butyl (tBu) and Boc protecting groups, which are frequently used for the side chains of other amino acids in Fmoc-based SPPS. biosynth.compeptide.com It is also compatible with the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by hydrogenolysis. biosynth.com

This broad compatibility allows for complex peptide synthesis strategies involving multiple orthogonal protecting groups. For instance, a peptide could be synthesized containing an Fmoc-protected N-terminus, acid-labile side-chain protecting groups (e.g., Boc, tBu), and a Dnp-protected d-Dab residue. The Fmoc group can be removed with a base, the Dnp group with a thiol, and the acid-labile groups with a strong acid, allowing for a stepwise and site-selective modification of the peptide.

Table of Reagents and their Compatibility in Peptide Synthesis

| Protecting Group | Typical Removal Conditions | Compatible with | Incompatible with |

| Fmoc | 20% Piperidine in DMF cigb.edu.cu | Dnp, Boc, tBu, Trt biosynth.compeptide.com | --- |

| Dnp | Thiophenol/Triethylamine peptide.com | Fmoc, Boc, tBu, Cbz ug.edu.plbiosynth.compeptide.com | Strong nucleophiles, Piperidine (partially) cigb.edu.cuug.edu.pl |

| Boc | Trifluoroacetic Acid (TFA) biosynth.com | Fmoc, Dnp, Cbz biosynth.com | Acid-labile groups (e.g., Trt) peptide.com |

| tBu | Trifluoroacetic Acid (TFA) biosynth.com | Fmoc, Dnp, Cbz biosynth.com | Acid-labile groups (e.g., Trt) peptide.com |

| Cbz (Z) | Hydrogenolysis (H2/Pd) biosynth.com | Fmoc, Dnp, Boc, tBu biosynth.com | Thiol-containing residues (can poison catalyst) |

| Trt | Dilute TFA peptide.com | Fmoc | Strong acids (e.g., neat TFA) peptide.com |

This table provides a general overview. Specific reaction conditions and peptide sequences can influence compatibility.

Advanced Applications in Spectroscopic and Biophysical Investigations

Role of Dnp in Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. The Dnp group can induce quenching through several mechanisms, primarily Förster Resonance Energy Transfer (FRET) and collisional quenching. mdpi.combachem.comaxispharm.com In the context of peptide-based probes, where Fmoc-d-dab(dnp)-oh is used as a building block, the Dnp moiety is strategically positioned near a fluorescent reporter group (fluorophore). bachem.com Its function is to suppress the fluorophore's signal in the probe's 'off' state. This quenching is relieved when a specific biological event, such as enzymatic cleavage, separates the Dnp group from the fluorophore, leading to a detectable fluorescent signal (the 'on' state). qyaobio.comeurogentec.com The effectiveness of Dnp as a quencher stems from its ability to accept energy from an excited fluorophore or to interact with it through various non-radiative pathways. mdpi.combachem.com

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor (fluorophore) and an acceptor (quencher), that are in close proximity, typically within 10-100 Å. eurogentec.comcpcscientific.comaatbio.comabcam.com The Dnp group serves as an excellent FRET acceptor for a wide range of fluorophores used in biological research. bachem.com101.200.202 This process is not based on photon emission and re-absorption but on long-range dipole-dipole interactions between the donor and acceptor. aatbio.com101.200.202 The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, a property that is ingeniously exploited in designing FRET-based assays. aatbio.comabcam.com

The compound this compound is a key reagent for incorporating the Dnp quencher into a specific position within a peptide sequence during solid-phase peptide synthesis. bachem.compeptide.comthermofisher.com This allows for the rational design of internally quenched fluorescent (IQF) peptide substrates, a major class of FRET probes. nih.gov These probes are engineered to act as substrates for specific enzymes, particularly proteases. qyaobio.comnih.govscielo.br

The fundamental design involves a peptide sequence that is recognized and cleaved by a target enzyme. nih.gov A fluorophore is attached to one end of the cleavage site (often the N-terminus), and the Dnp group, introduced via a carrier amino acid like d-diaminobutyric acid, is attached to the other side. nih.govformulationbio.com In the intact peptide, the fluorophore and the Dnp quencher are held in close proximity, allowing for efficient FRET and quenching of the donor's fluorescence. qyaobio.comcpcscientific.com When the target enzyme cleaves the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET. eurogentec.com This separation restores the fluorophore's ability to emit light, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. qyaobio.comscielo.br

These FRET probes are invaluable for continuously monitoring enzyme activity, studying enzyme specificity, and for high-throughput screening of potential enzyme inhibitors. qyaobio.comnih.govscielo.br

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation Max (λex) | Emission Max (λem) |

|---|---|---|---|

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 nm | 420 nm |

| Mca (7-Methoxycoumarin-4-yl acetyl) | Dnp (2,4-Dinitrophenyl) | 325 nm | 392 nm |

| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | 280 nm | 360 nm |

| ACC (7-amino-4-carbamoylmethylcoumarin) | Dnp (2,4-Dinitrophenyl) | ~380 nm | 460 nm |

| N-Me-Abz (N-Methyl-anthraniloyl) | Dnp (2,4-Dinitrophenyl) | 340-360 nm | 440-450 nm |

Data sourced from multiple references. bachem.comnih.govpepdd.cominterchim.fr

The efficiency of FRET-based quenching is governed by several factors, with spectral overlap being paramount. bachem.comabcam.com For efficient energy transfer to occur, the emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the acceptor (quencher). qyaobio.comcpcscientific.comnih.gov The Dnp group exhibits broad absorption with a maximum around 360 nm and a significant shoulder that can extend to 500 nm. nih.gov This characteristic allows it to serve as an effective quencher for a variety of popular blue- and green-emitting fluorophores, such as coumarin (B35378) derivatives (Mca, ACC) and aminobenzoyl derivatives (Abz). nih.govpepdd.com

For example, the emission maximum of 7-amino-4-carbamoylmethylcoumarin (ACC) is at 460 nm, which overlaps well with the absorption shoulder of the Dnp group, ensuring efficient energy transfer. nih.gov The high quenching efficiency is quantitatively demonstrated by the dramatic difference in fluorescence quantum yields (ΦF) between the free fluorophore and the Dnp-quenched substrate. Research has shown that the quantum yield of an ACC-based substrate quenched by Dnp was negligible (ΦF = 0.00288) compared to the free ACC fluorophore (ΦF = 0.861), indicating a highly efficient quenching process. nih.gov

| Fluorophore/Substrate | Fluorescence Quantum Yield (ΦF) | Quenching Efficiency |

|---|---|---|

| Free ACC Fluorophore | 0.861 | N/A |

| ACC-Substrate-K(Dnp) | 0.00288 | ~99.7% |

| Free MCA Fluorophore | 0.718 | N/A |

| MCA-Substrate-K(Dnp) | 0.00504 | ~99.3% |

Data derived from a study on protease substrates. nih.gov

The Förster distance (R₀) is a critical parameter that characterizes a specific FRET pair. It is defined as the distance between the donor and acceptor at which the FRET efficiency is 50%. bachem.comaatbio.comabcam.com The R₀ value is determined by the spectral overlap between the donor and acceptor, the quantum yield of the donor, and the relative orientation of their transition dipoles. 101.200.202 A larger R₀ value generally indicates that FRET can occur over a longer distance, which can be advantageous in probe design. aatbio.com101.200.202

The determination of R₀ is essential for quantitatively analyzing FRET data and for designing probes where the donor-acceptor distance is optimized for maximum signal change upon cleavage. For FRET pairs containing Dnp, R₀ values typically fall within the 20-60 Å range, which is ideal for studying molecular interactions within biological macromolecules. 101.200.202 For instance, the R₀ value for the ACC/Dnp pair has been experimentally determined to be 34.7 Å, and for the classic MCA/Dnp pair, it is slightly higher at 36.5 Å. nih.gov These values confirm that Dnp is an effective FRET acceptor for these fluorophores, operating efficiently at typical intramolecular distances within peptide substrates.

| Donor | Acceptor | Förster Distance (R₀) |

|---|---|---|

| ACC (7-amino-4-carbamoylmethylcoumarin) | Dnp (2,4-Dinitrophenyl) | 34.7 Å (3.47 nm) |

| MCA (7-Methoxycoumarin-4-yl acetyl) | Dnp (2,4-Dinitrophenyl) | 36.5 Å (3.65 nm) |

Data from a comparative study of FRET pairs. nih.gov

Besides FRET, the Dnp group can also quench fluorescence through collisional (or dynamic) quenching. bachem.comaxispharm.com This mechanism does not require the formation of a stable ground-state complex or dipole-dipole energy transfer. Instead, it occurs when the quencher (Dnp) and the fluorophore collide while the fluorophore is in its excited state. bachem.comaxispharm.com Upon contact, the fluorophore returns to its ground state without emitting a photon. bachem.com

Förster Resonance Energy Transfer (FRET) Applications

Quenching Efficiency and Spectral Overlap Considerations

Development of Fluorescent Probes for Biological Systems

The ability to synthesize peptides with a precisely placed Dnp group using reagents like this compound has been pivotal in the development of a wide array of fluorescent probes for biological systems. bachem.comnih.gov These probes are indispensable tools for visualizing and quantifying biological processes in real-time and within complex environments like living cells. mtu.edunih.govmdpi.com

The most prominent application is in the creation of substrates for assaying enzyme activity, especially for various classes of proteases such as caspases, metalloproteinases, and serine proteases. nih.govnih.govnih.gov By designing peptide sequences that are specific to a particular enzyme, researchers can create highly selective probes to report on that enzyme's activity. nih.govscielo.br These probes have been instrumental in dissecting the physiological functions of enzymes, profiling substrate specificity, and in the high-throughput screening of drug candidates that aim to inhibit specific enzymes. qyaobio.comnih.gov

Beyond protease assays, the Dnp group has been employed as a quencher in fluorescent probes designed to detect other biologically relevant molecules. For example, probes utilizing a Dnp-based quenching strategy have been developed for the detection of hydrogen sulfide (B99878) (H₂S), another important signaling molecule in biological systems. mdpi.com The versatility of the Dnp moiety as a quencher, combined with the power of solid-phase peptide synthesis, ensures its continued role in the development of novel and sensitive fluorescent probes for a broad range of applications in biochemistry, molecular biology, and medical diagnostics. bachem.commdpi.com

Real-Time Monitoring of Enzymatic Activity

The incorporation of this compound into peptide substrates enables the real-time monitoring of enzyme activity through fluorescence resonance energy transfer (FRET). The Dnp group acts as an efficient quencher for a variety of fluorophores. When a fluorophore and the Dnp group are in close proximity within an intact peptide substrate, the fluorophore's emission is suppressed. Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. raybiotech.com

Protease Activity Assays

This compound is particularly useful in the development of fluorogenic substrates for protease activity assays. raybiotech.com For instance, a substrate designed for matrix metalloproteinase-9 (MMP-9) incorporates a diaminobutyric acid residue substituted with a Dnp group. nih.gov In such assays, a fluorescent donor, like fluorescein (B123965) isothiocyanate (FITC), is paired with the Dnp quencher. raybiotech.com Cleavage of the substrate by the protease relieves the quenching effect, resulting in a detectable fluorescent signal. raybiotech.com This method provides a sensitive and continuous way to measure the activity of a broad range of proteases, including trypsin, chymotrypsin, and proteinase K. raybiotech.com

A typical protease assay using a Dnp-quenched substrate involves the following steps:

Incubation of the protease with the fluorogenic substrate containing the this compound residue.

Excitation of the fluorophore at its specific wavelength (e.g., 490 nm for FITC). raybiotech.com

Monitoring the increase in fluorescence emission at the corresponding wavelength (e.g., 525 nm for FITC) over time. raybiotech.com

The rate of fluorescence increase directly correlates with the rate of substrate cleavage and, therefore, the protease activity.

Enzyme Specificity Profiling

The versatility of solid-phase peptide synthesis (SPPS) allows for the incorporation of this compound at specific positions within a peptide sequence. This capability is instrumental in profiling the substrate specificity of various enzymes. nih.gov By systematically varying the amino acid sequence surrounding the Dnp-labeled residue, researchers can identify the optimal cleavage sites and substrate preferences of a particular protease. nih.gov This information is crucial for understanding the biological roles of enzymes and for the design of specific inhibitors. Non-canonical amino acids like d-amino acids can also confer resistance to proteolytic degradation, making them valuable tools in these profiling studies. nih.gov

Investigating Protein-Protein Interactions

While direct evidence for the use of this compound in investigating protein-protein interactions is not extensively documented in the provided context, the principles of FRET, which are central to its application in enzyme assays, are also fundamental to studying such interactions. In a hypothetical scenario, two interacting proteins could be labeled with a FRET donor and a Dnp-containing peptide, respectively. The interaction between the proteins would bring the donor and quencher into proximity, resulting in a decrease in fluorescence. Dissociation of the protein complex would lead to an increase in fluorescence. This approach, however, requires further experimental validation.

Biosensing and Subcellular Imaging

The Dnp group, when incorporated into peptides, can be utilized in the development of biosensors. The quenching properties of Dnp make it an effective component in "turn-on" fluorescent probes. For instance, a peptide-based biosensor could be designed to be in a quenched state in the absence of a specific analyte. Binding of the analyte could induce a conformational change that separates the fluorophore from the Dnp quencher, leading to a fluorescent signal.

In subcellular imaging, peptides labeled with both a fluorophore and a Dnp quencher can be used to visualize enzymatic activity within living cells. The cleavage of such a probe by an intracellular protease would result in localized fluorescence, allowing for the spatial and temporal tracking of enzyme activity. While specific examples using this compound for subcellular imaging are not detailed, the underlying FRET principle with Dnp as a quencher is a well-established technique in live-cell imaging. lifetein.com

Spectroscopic Characterization of Dnp-Labeled Peptides

UV-Vis Spectroscopy for Dnp Absorption

The 2,4-dinitrophenyl (Dnp) group possesses a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. This property is valuable for the quantification and characterization of Dnp-labeled peptides. The UV-Vis absorption peak for 2,4-dinitrophenol (B41442) is located at approximately 358 nm. researchgate.net This distinct absorption allows for the determination of the concentration of Dnp-labeled peptides in solution using the Beer-Lambert law. Furthermore, changes in the UV-Vis spectrum can be monitored to follow reactions involving the Dnp group, such as its removal or alteration during chemical processes. researchgate.net

| Property | Wavelength (nm) | Reference |

| Dnp Absorption Maximum | ~358 | researchgate.net |

Fluorescence Spectroscopy for FRET Analysis

This compound is instrumental in the creation of internally quenched fluorogenic peptide substrates used to assay the activity of various enzymes, particularly proteases. interchim.frchemistrycongresses.chbachem.com In this context, the Dnp moiety on the diaminobutyric acid side chain functions as an efficient non-fluorescent acceptor, or "quencher," of fluorescence. aatbio.comnih.gov

The principle of the assay involves synthesizing a peptide that contains a specific enzyme cleavage site. This peptide is labeled with two different chemical groups: a fluorescent donor (fluorophore) and an acceptor (quencher). aatbio.com101.200.202 The Dnp group, derived from this compound, is positioned spatially close to the fluorophore within the intact peptide. When the donor fluorophore is excited by light, it transfers its energy non-radiatively to the nearby Dnp quencher, a phenomenon known as FRET. interchim.frchemistrycongresses.ch This energy transfer prevents the fluorophore from emitting light, effectively quenching its signal.

Upon the introduction of a specific protease, the enzyme recognizes and cleaves the peptide sequence. This cleavage event separates the fluorophore from the Dnp quencher. bachem.com Freed from the quenching effect, the donor fluorophore can now emit its characteristic fluorescence upon excitation. interchim.fr101.200.202 The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for sensitive and continuous monitoring of enzyme activity. 101.200.202 The Dnp group is frequently paired with donor fluorophores such as (7-methoxycoumarin-4-yl)acetyl (Mca) and o-aminobenzoic acid (Abz). aatbio.comnih.gov

The selection of excitation and emission wavelengths in FRET analysis is dictated by the spectral properties of the donor fluorophore that is paired with the Dnp quencher. The Dnp group itself absorbs light in the emission range of the donor but does not emit fluorescence. For FRET to be efficient, the emission spectrum of the donor must significantly overlap with the absorption spectrum of the Dnp group. interchim.fr

Several common fluorophores are used in conjunction with Dnp-based quenchers. Each pair has a characteristic set of wavelengths for optimal performance. For instance, substrates utilizing the (7-methoxycoumarin-4-yl)acetyl (Mca) group as the donor and Dnp as the quencher are typically excited around 325 nm, with fluorescence emission detected near 392 nm. bachem.comdokumen.pub When tryptophan (Trp) serves as the intrinsic fluorescent donor, the system is excited at approximately 280 nm, and emission is measured at 360 nm. chemistrycongresses.ch Other FRET pairs have also been established, each with unique spectral characteristics suitable for different experimental conditions.

| Donor Fluorophore | Acceptor/Quencher | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|---|

| (7-Methoxycoumarin-4-yl)acetyl (Mca) | Dnp | 325 | 392-393 | bachem.comdokumen.pub |

| Tryptophan (Trp) | Dnp | 280 | 360 | chemistrycongresses.ch |

| o-Aminobenzoic acid (Abz) | Dnp | ~320 | ~420 | aatbio.com |

| 5-FAM | QXL™ 520 | 490 | 520 | bms.kr |

The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a critical parameter in FRET analysis. interchim.frbachem.com In a FRET substrate containing a Dnp quencher, the quantum yield of the donor fluorophore is significantly reduced when the peptide is intact due to the energy transfer to the quencher. nih.gov This quenching effect is fundamental to the sensitivity of the assay.

For example, fluorophores such as (7-methoxycoumarin-4-yl)acetyl (Mca) are chosen because they have a high intrinsic quantum yield, which is efficiently suppressed by the Dnp group. nih.gov One study reported the quantum yield of Mca to be 0.49. nih.gov Another commonly used donor, o-aminobenzoic acid (Abz), is also noted for its high quantum yield in certain environments. researchgate.netresearchgate.net Upon enzymatic cleavage of the peptide backbone, the donor is separated from the Dnp quencher, and its fluorescence quantum yield is restored, leading to a strong "turn-on" signal. nih.gov While precise quantum yield values for the quenched and unquenched states are specific to the exact peptide sequence and local environment, the principle remains that the efficiency of the assay relies on maximizing the difference between the low quantum yield of the intact probe and the high quantum yield of the cleaved fluorophore. Some FRET substrates have been designed to achieve quenching efficiencies greater than 90%. researchgate.net

| Fluorophore | Quantum Yield (Φ) | Conditions/Notes | Reference |

|---|---|---|---|

| (7-methoxycoumarin-4-yl)acetyl (Mca) | 0.49 | Inherent quantum yield. | nih.gov |

| o-Aminobenzoic acid (Abz) | 0.60 | In aqueous solution. | researchgate.net |

| Tryptophan (Trp) | 0.20 | Inherent quantum yield. | nih.gov |

| Alexa Fluor 647 | 0.33 | Used in some modern FRET probes. | nih.gov |

Excitation and Emission Wavelengths

Time-Resolved Fluorescence Techniques

Beyond steady-state intensity measurements, time-resolved fluorescence (TRF) techniques offer a more sophisticated approach to studying enzyme dynamics using probes derived from this compound. TRF, including methods like Fluorescence Lifetime Imaging Microscopy (FLIM), measures the fluorescence lifetime of the donor—the average time it remains in the excited state before returning to the ground state.

In a FRET system, the presence of the Dnp quencher provides an additional pathway for the donor to de-excite non-radiatively. This results in a measurable decrease in the donor's fluorescence lifetime. Enzymatic cleavage of the substrate separates the donor and quencher, causing the donor's fluorescence lifetime to increase and return toward its intrinsic value.

Measuring changes in fluorescence lifetime has several advantages over simply measuring fluorescence intensity. Lifetime measurements are generally independent of the probe concentration and are less affected by experimental artifacts such as photobleaching and fluctuations in excitation source intensity. This makes TRF a robust method for quantitative analysis of molecular interactions and enzyme kinetics in complex biological environments, including live cells. By monitoring the localized changes in the fluorescence lifetime of the donor, TRF and FLIM can provide direct and quantitative evidence of the physical interaction between the probe and the enzyme with high spatial and temporal resolution.

Biological and Biomedical Research Applications

Peptide Therapeutics and Diagnostics

The application of Fmoc-D-Dab(DNP)-OH in peptide-based drug discovery and diagnostics is multifaceted, ranging from the design of more robust peptidomimetics to the construction of highly specific diagnostic probes. chemimpex.comcreative-peptides.com

Design of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and resistance to enzymatic degradation. nih.govsigmaaldrich.com The incorporation of non-canonical amino acids like this compound is a key strategy in the design of these enhanced molecules. nih.gov The D-configuration of the diaminobutyric acid (Dab) residue confers resistance to proteolysis, a common challenge with natural L-amino acid-based peptides. nih.gov

The dinitrophenyl (DNP) group, while often used as a quencher in fluorescence resonance energy transfer (FRET) applications, can also influence the conformational properties of the peptide, potentially leading to better binding affinity and selectivity for its target. researchgate.netbachem.com Researchers can leverage these features to synthesize peptidomimetics with longer half-lives and improved therapeutic potential.

Development of Targeted Therapeutic Agents

The DNP group on this compound can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. google.com This property can be exploited in the development of targeted therapeutic agents. For instance, a peptide containing this modified amino acid could be designed to bind to a specific disease-related receptor, and the DNP group could then be targeted by an antibody-drug conjugate, delivering a cytotoxic agent directly to the site of disease. issuu.com This approach enhances the specificity of the treatment, minimizing off-target effects. chemimpex.com

Construction of Diagnostic Agents and Molecular Probes

The DNP group is a well-established quencher for various fluorophores. bachem.com This property is central to the use of this compound in the construction of diagnostic agents and molecular probes, particularly for FRET-based assays. chemimpex.combachem.comissuu.com In these probes, a fluorescent group and the DNP-containing residue are incorporated into a peptide sequence. bachem.com In the intact probe, the fluorescence is quenched by the DNP group. rndsystems.com When the peptide is cleaved by a specific enzyme, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. rndsystems.com This "turn-on" fluorescence mechanism is highly sensitive and is used to detect and quantify the activity of specific enzymes, such as proteases, which are often dysregulated in diseases like cancer. chemimpex.comnih.gov

| Application Area | Key Feature of this compound | Research Focus |

| Peptidomimetics | D-amino acid configuration | Enhanced stability and resistance to degradation nih.gov |

| Targeted Therapeutics | DNP as a hapten | Antibody-directed delivery of therapeutic agents issuu.com |

| Diagnostic Probes | DNP as a fluorescence quencher | FRET-based assays for enzyme activity bachem.com |

Understanding Enzyme Mechanisms and Substrate Specificity

This compound is also a valuable tool for fundamental enzymology research, enabling detailed studies of enzyme mechanisms and the determinants of substrate specificity. americanpeptidesociety.org

Elucidation of Protease Cleavage Sites

Fluorogenic substrates synthesized with this compound are instrumental in identifying the specific amino acid sequences that are recognized and cleaved by proteases. nih.gov By creating a library of peptides with varying sequences incorporating the DNP-quencher, researchers can systematically test which sequences are efficiently cleaved by a particular protease, thereby mapping its substrate specificity. nih.govamericanpeptidesociety.org For example, a fluorogenic substrate with the sequence MCA-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 has been used to study the activity of matrix metalloproteinases (MMPs). ub.edu Understanding these cleavage sites is crucial for designing specific inhibitors and for elucidating the biological roles of proteases. nih.gov

Kinetic Studies of Enzyme-Substrate Interactions

The use of substrates containing this compound allows for real-time kinetic analysis of enzyme activity. peptide.com By monitoring the increase in fluorescence over time as the substrate is cleaved, researchers can determine key kinetic parameters such as the Michaelis constant (K_M) and the maximum reaction velocity (V_max). americanpeptidesociety.orglibretexts.orglsuhsc.edu These parameters provide quantitative insights into the affinity of the enzyme for the substrate and the efficiency of catalysis. americanpeptidesociety.orgnih.gov Such kinetic studies are essential for comparing the activity of different enzymes, for evaluating the potency of enzyme inhibitors, and for understanding how mutations or other factors affect enzyme function. americanpeptidesociety.org

| Research Area | Methodology | Information Gained | Key Parameters |

| Protease Cleavage Sites | Peptide library screening with FRET probes | Substrate specificity profile of proteases | Cleavage sequence |

| Enzyme Kinetics | Real-time fluorescence-based assays | Enzyme-substrate affinity and catalytic efficiency | K_M, V_max |

Combinatorial Library Synthesis and Screening

The defined and predictable chemistry of this compound makes it a valuable reagent in the construction and screening of large chemical libraries aimed at discovering novel bioactive peptides.

The generation of extensive peptide libraries is a cornerstone of drug discovery and proteomics research. The "split-and-pool" (also known as split-mix) synthesis strategy is a powerful method for creating vast combinatorial libraries, and building blocks like this compound are integral to this process. wikipedia.orgcombichemistry.com The method involves dividing a solid-phase resin support into multiple portions, coupling a different amino acid to each, and then pooling the portions. combichemistry.compeptide.com This cycle of splitting and pooling is repeated, leading to a geometric increase in the number of distinct peptide sequences, with each bead of resin ultimately carrying a unique compound. wikipedia.orgcombichemistry.com

The utility of this compound in this context stems from its role as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comuq.edu.au During synthesis, the Fmoc group is removed at each cycle to allow for the elongation of the peptide chain, while the Dnp group on the diaminobutyric acid side chain remains stable. cigb.edu.cu This allows for the precise placement of a Dnp-labeled residue at a specific position within every peptide in the library. By incorporating this compound at a designated step in a split-and-pool synthesis, researchers can generate millions of unique peptides that all feature the Dnp moiety, which can then serve as a handle for screening, a structural probe, or a quenching group. nih.gov

High-throughput screening (HTS) is a primary method for identifying novel enzyme inhibitors from large compound collections. plos.org this compound is particularly useful for creating specialized tools for HTS assays, specifically internally quenched fluorescent (IQF) substrates for proteases. nih.gov The 2,4-dinitrophenyl (Dnp) group functions as an efficient fluorescence quencher for various fluorophores, most notably (7-methoxycoumarin-4-yl)acetyl (Mca). sigmaaldrich.comnih.gov

The principle of these assays relies on Fluorescence Resonance Energy Transfer (FRET). lifetein.com A peptide substrate is synthesized containing a fluorophore (like Mca) and a quencher (the Dnp group from a Dab(Dnp) residue) at different positions. nih.gov When the peptide is intact, the proximity of the Dnp group to the fluorophore suppresses any fluorescent signal. lifetein.com If a protease cleaves the peptide backbone between the fluorophore and the quencher, they diffuse apart, leading to a measurable increase in fluorescence. This signal directly corresponds to enzymatic activity.

This technique allows for the rapid screening of potential inhibitors; a compound that prevents the increase in fluorescence is identified as a hit. plos.org The use of this compound allows for the easy incorporation of the Dnp quencher into any desired position within a peptide substrate sequence during standard Fmoc-SPPS. sigmaaldrich.comnih.gov

| Component | Role in HTS Assay | Example |

| Peptide Backbone | Provides sequence specificity for the target protease. | Sequence recognized by a specific Matrix Metalloproteinase (MMP). nih.gov |

| Fluorophore | Emits a fluorescent signal when not quenched. | Mca (7-methoxycoumarin-4-yl)acetyl group. sigmaaldrich.comnih.gov |

| Quencher Moiety | Absorbs the energy from the fluorophore, preventing signal emission. | Dnp (2,4-dinitrophenyl) group, incorporated via this compound. sigmaaldrich.comnih.gov |

| Test Compound | Potential inhibitor that prevents the protease from cleaving the peptide. | Small molecule from a chemical library. |

Generation of Diverse Peptide Libraries

Structural Biology Investigations

The unique stereochemistry and bulky side chain of this compound are leveraged in structural biology to control peptide conformation and to probe the intricacies of molecular interactions.

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of non-canonical amino acids is a widely used strategy to introduce conformational constraints and stabilize specific secondary structures. science.gov The D-configuration of Fmoc-D -Dab(Dnp)-OH is a key feature in this regard. While L-amino acids are typical in natural peptides, the inclusion of a D-amino acid can disrupt helical structures and is often used to induce and stabilize β-turn conformations.

Furthermore, the 2,4-dinitrophenyl group is a bulky and sterically demanding aromatic moiety. When attached to the side chain of the D-Dab residue, it significantly restricts the conformational freedom of the peptide backbone in its local environment. This steric hindrance can be exploited by peptide designers to force the peptide into a desired fold. Research on a peptidomimetic inhibitor of botulinum neurotoxin, which incorporated a DNP-Dab residue, highlighted that the Dnp group engages in intramolecular hydrophobic collapse, actively stabilizing the inhibitor's structure. nih.gov This controlled influence on peptide shape is crucial for designing peptides with enhanced stability, receptor affinity, and specificity.

| Structural Feature | Influence on Peptide Conformation | Rationale |

| D-Configuration | Induces turn structures (e.g., β-turns). | Disrupts standard secondary structures like α-helices and β-sheets formed by L-amino acids. |

| Bulky Dnp Group | Imposes steric constraints, limiting local bond rotation. | The large size of the Dnp moiety restricts the available conformational space for the peptide backbone. nih.gov |

| Aromatic Dnp Group | Can participate in intramolecular π-stacking or hydrophobic interactions. | Stabilizes a folded conformation through non-covalent interactions within the peptide. nih.gov |

The Dnp group of a Dab(Dnp) residue serves as a versatile probe for studying how peptides interact with other molecules, such as proteins or receptors. Its utility spans multiple biophysical techniques.

As discussed previously, its role as a quencher in FRET-based substrates is a powerful tool for monitoring the dynamics of enzyme-substrate interactions in real time. nih.govlifetein.com The cleavage of the peptide by an enzyme provides a direct signal of the interaction.

Finally, the Dnp group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier. This property can be exploited to detect or immobilize Dnp-containing peptides using anti-Dnp antibodies, providing a method for studying peptide-protein binding in immunoassays.

Challenges and Future Directions in Fmoc D Dab Dnp Oh Research

Overcoming Synthetic Difficulties

The synthesis of peptides incorporating Fmoc-d-Dab(Dnp)-OH is subject to several side reactions common in solid-phase peptide synthesis (SPPS), which can impact both the yield and purity of the final product.

During peptide synthesis, the process of activating the carboxylic acid of the incoming amino acid can lead to epimerization, which is the unintended conversion of the D-amino acid to its L-isomer. This racemization compromises the stereochemical purity of the final peptide.

Furthermore, a significant challenge is the formation of side products due to the reactivity of the peptide chain itself. iris-biotech.de The side-chain amino group of the diaminobutyric acid (Dab) residue, while protected by the Dnp group, can be involved in intramolecular reactions. A more common and analogous issue in Fmoc-SPPS is aspartimide formation, where the side-chain carboxylate of an aspartate residue attacks the peptide backbone. iris-biotech.de This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). iris-biotech.de Similarly, there is a risk of intramolecular cyclization involving the Dab side chain, leading to lactam formation, which results in a truncated or modified peptide that is difficult to separate from the desired product. Another prevalent side reaction, especially with C-terminal proline residues, is the formation of diketopiperazines (DKP), where the deprotected amino group of the second amino acid in the chain attacks the first peptide bond, cleaving the dipeptide from the resin support. iris-biotech.de

Post-synthesis purification is essential for isolating the target peptide with high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the cleaved peptide from deletion sequences, by-products from side reactions, and residual scavengers used during cleavage.

| Synthetic Challenge | Mitigation Strategy | Rationale | Reference |

| Epimerization | Use of low-racemization coupling reagents (e.g., phosphonium (B103445) or uronium salts). | Minimizes the formation of the oxazolone (B7731731) intermediate that leads to loss of stereochemical integrity. | peptide.com |

| Incomplete Deprotection | Extend reaction time or add 1-2% DBU to the piperidine (B6355638) solution. | Ensures complete removal of the Fmoc group, preventing deletion sequences in the final peptide. | iris-biotech.de |

| Lactamization/Aspartimide Formation | Use milder deprotection conditions; employ protecting groups like cyanosulfurylide (CSY) for susceptible residues. | Reduces base-catalyzed intramolecular cyclization. CSY protection can completely suppress aspartimide formation. | iris-biotech.de |

| Diketopiperazine (DKP) Formation | Use pre-formed dipeptide building blocks. | Bypasses the vulnerable dipeptide stage on the resin where cyclization and cleavage from the resin can occur. | iris-biotech.de |

Lactamization and Epimerization during Coupling

Expanding the Scope of FRET Applications

This compound is a cornerstone for creating Förster Resonance Energy Transfer (FRET) probes, where the Dnp group functions as an efficient quencher for a variety of fluorophores. bachem.comthomasnet.com The cleavage of the peptide substrate by a protease separates the fluorophore from the Dnp quencher, resulting in an increase in fluorescence that allows for the sensitive detection of enzyme activity. interchim.fr

While traditional FRET pairs like (7-Methoxycoumarin-4-yl)acetyl (Mca) paired with Dnp have been widely used, research has focused on developing new pairs with enhanced photophysical properties to improve assay sensitivity. interchim.frnih.gov A significant advancement is the use of 7-amino-4-carbamoylmethylcoumarin (ACC) as a fluorophore with a Dnp-containing quencher. nih.govresearchgate.net Substrates designed with the ACC/Lys(DNP) pair have demonstrated a 7 to 10-fold higher sensitivity compared to conventional Mca/Lys(DNP) substrates. nih.gov This increased sensitivity allows for the use of substantially lower concentrations of both the enzyme and the substrate in assays. nih.gov The efficiency of these pairs is determined by factors such as the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

| FRET Pair | Fluorophore (Donor) | Quencher (Acceptor) | Förster Distance (R₀) | Key Feature | Reference |

| Classic Pair | Mca | Dnp | 36.5 Å | Widely used benchmark for protease assays. | nih.gov |

| Novel Pair | ACC | Dnp | 34.7 Å | Offers 7-10 times higher sensitivity than the Mca/Dnp pair. | nih.gov |

| Alternative Pair | Abz | Dnp | Not specified | Commonly used for monitoring sortase activity and other proteases. | interchim.frbiorxiv.org |

| Common Pair | EDANS | DABCYL | Not specified | A frequently used non-fluorescent quencher system. | lifetein.com |

The high sensitivity and specificity of FRET probes containing Dnp make them suitable for studying protease activity not just in vitro, but also in complex biological environments, including live cells and in vivo models. nih.gov The ability to monitor enzymatic activity in real-time provides invaluable insights into the dynamic roles of proteases in cellular processes. researchgate.net

The modification of peptides with chromophores like Dabcyl (structurally related to Dnp) has been shown to increase the cellular uptake of the peptides, which is a crucial factor for intracellular studies. researchgate.net This suggests that the Dnp moiety itself may contribute favorably to the cell-penetrating properties of these probes. These tools are being used to investigate the activity of enzymes like caspases and matrix metalloproteinases in living systems, offering a window into disease progression and response to therapy. nih.govresearchgate.net The development of FRET probes with fluorophores that emit in the near-infrared spectrum is a key goal, as this would allow for deeper tissue imaging and multiplex analysis in live organisms. researchgate.net

Development of Novel Fluorophore-Quencher Pairs

Integration with Advanced Computational Design

A significant future direction is the synergy between synthetic chemistry and computational biology to design more potent and selective peptide-based probes and inhibitors. The integration of non-canonical amino acids (ncAAs), such as Dab(Dnp), into computational protein design platforms like Rosetta represents a powerful approach for accelerating discovery. nih.gov

This process involves creating new parameters for the ncAAs to allow the software to accurately model their interactions within a protein's binding pocket. By computationally predicting how a peptide containing Dab(Dnp) will bind to a target protease, researchers can rationally design substrates with optimal cleavage kinetics or inhibitors with high affinity and selectivity. nih.gov This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This approach is particularly valuable for targeting proteases where inhibitor development has been challenging, allowing for the exploration of novel binding pockets and interaction modes.

In silico Prediction of Peptide Properties

Emerging Areas of Research

The unique structure of this compound, with its orthogonal protecting groups and the Dnp moiety, opens up new avenues of research beyond its traditional use in FRET-based enzyme substrates.

Bioconjugation, the process of linking biomolecules to other molecules, is a burgeoning field with applications in targeted therapies and diagnostics. chemimpex.comchemimpex.com The this compound scaffold is well-suited for such applications. The protected amino and carboxyl groups allow for its controlled incorporation into a peptide chain, while the Dnp group can serve multiple purposes.

While primarily known as a quencher, the Dnp group can also be a target for specific antibodies or be involved in other molecular recognition events. This dual functionality makes it a valuable component in creating complex biomolecular constructs. The ability to form stable conjugates with other biomolecules is a key area of exploration for developing innovative therapeutic strategies. chemimpex.com

The development of probes that can perform multiple functions simultaneously is a key goal in chemical biology. This compound is an excellent starting point for designing such multi-functional probes.

For example, a peptide could be synthesized containing this compound where the Dnp group acts as a quencher for a nearby fluorophore, creating a FRET-based sensor for protease activity. sigmaaldrich.combachem.comqyaobio.comnih.gov The same peptide could also incorporate a cell-penetrating sequence and a targeting ligand, allowing it to specifically enter certain cells and report on enzymatic activity within that targeted environment. The Dnp group itself, being relatively small, is less likely to cause unexpected interactions with protease binding pockets compared to bulkier quenchers. nih.gov

Furthermore, the diaminobutyric acid backbone offers a point for further chemical modification, potentially allowing for the attachment of other functionalities like imaging agents or therapeutic payloads. This could lead to the creation of "theranostic" agents that combine diagnostic and therapeutic capabilities in a single molecule.

Q & A

Q. What are the critical steps in synthesizing Fmoc-D-Dab(Dnp)-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically synthesized via SPPS using Rink amide resin. Key steps include:

- Resin activation : Pre-swelling the resin in NMP (N-methyl-2-pyrrolidone) .

- Coupling : Activate this compound with HBTU/HOBt (1.9:3 equiv) in the presence of DIPEA (4 equiv) for 1–2 hours. Monitor coupling efficiency via Kaiser test .

- Fmoc deprotection : Treat with 20% piperidine in DMF (3 min + 15 min) to remove the Fmoc group .

- Final cleavage : Use TFA (95%) with scavengers (e.g., triisopropylsilane) to release the peptide from the resin .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- HPLC : Use C18 reverse-phase columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>95% target peak) .

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

- NMR : ¹H/¹³C NMR in DMSO-d6 identifies Dnp group stability (e.g., aromatic proton signals at δ 8.5–9.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles .

- Solubility : Dissolve in DMF or NMP for SPPS; avoid aqueous buffers to prevent hydrolysis of the Dnp group .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

- Methodological Answer :

- Double coupling : Perform two sequential couplings with fresh reagents (2.5 equiv this compound, HBTU/HOBt) .

- Microwave-assisted synthesis : Apply 30–50 W at 50°C for 10 minutes to enhance reaction kinetics .

- Alternative activators : Use COMU or PyAOP instead of HBTU to reduce racemization .

Q. What strategies prevent premature deprotection of the Dnp group during Fmoc-based SPPS?

- Methodological Answer :

- Orthogonal protection : Pair Dnp with acid-labile groups (e.g., Boc) to ensure selective deprotection. For example, use 2% hydrazine in DMF for Dnp removal while retaining Boc .

- Mild cleavage conditions : Avoid prolonged exposure to TFA; limit cleavage time to 1–2 hours .

Q. How do researchers resolve contradictions in Dnp group stability reported across studies?

- Methodological Answer :

- Controlled experiments : Compare Dnp stability under varying pH (e.g., 4–10) and temperature (4–37°C) using HPLC-MS to track degradation .

- Cross-validation : Replicate stability assays using peptides with Dnp-protected Dab residues from independent sources .

Q. What are the implications of Dnp’s electron-withdrawing properties on peptide conformational studies?

- Methodological Answer :

- Circular dichroism (CD) : Analyze secondary structure changes (e.g., α-helix vs. β-sheet) induced by Dnp’s aromatic stacking .

- Molecular dynamics simulations : Model steric and electronic effects of Dnp on peptide folding (e.g., using AMBER or CHARMM force fields) .

Key Research Findings

- The Dnp group enhances UV detection sensitivity (λmax = 360 nm) but requires careful handling due to hydrolysis risks in basic conditions .

- Orthogonal protection strategies (e.g., Dnp + Boc) enable selective modification of peptide side chains for applications in bioconjugation .

- Microwave-assisted SPPS reduces racemization of this compound by 15–20% compared to conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.